molecular formula C16H15NO2 B12558805 Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate CAS No. 194344-24-6

Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate

Cat. No.: B12558805
CAS No.: 194344-24-6
M. Wt: 253.29 g/mol
InChI Key: QURCAGTYUSNGRO-UHFFFAOYSA-N
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Description

Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate is an organic compound that belongs to the azulene family Azulenes are known for their unique blue color and aromatic properties

Preparation Methods

The synthesis of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with azulene, a bicyclic aromatic hydrocarbon.

    Functionalization: The azulene is functionalized by introducing a cyanomethyl group at the 4-position and an ethyl ester group at the 1-position.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow reactors and automated systems.

Chemical Reactions Analysis

Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.

    Substitution: The compound can undergo substitution reactions, where the cyanomethyl group is replaced by other substituents.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, including dyes and pigments.

Mechanism of Action

The mechanism of action of Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with cellular membranes and proteins.

Comparison with Similar Compounds

Ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate can be compared with other azulene derivatives and cyanoacetylated compounds:

Properties

CAS No.

194344-24-6

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 4-(cyanomethyl)-2-methylazulene-1-carboxylate

InChI

InChI=1S/C16H15NO2/c1-3-19-16(18)15-11(2)10-14-12(8-9-17)6-4-5-7-13(14)15/h4-7,10H,3,8H2,1-2H3

InChI Key

QURCAGTYUSNGRO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C2C1=CC=CC=C2CC#N)C

Origin of Product

United States

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